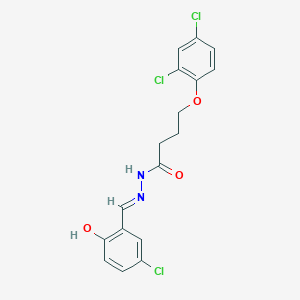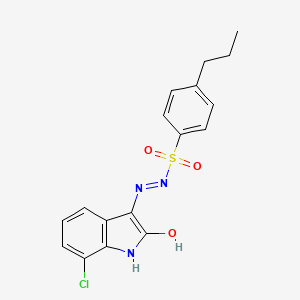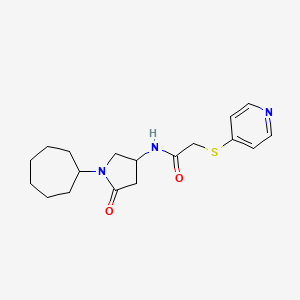
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide, also known as CHBDBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, this compound has been shown to activate the p53 pathway and inhibit the Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. In diabetic models, this compound has been found to activate the AMPK pathway and increase GLUT4 expression, resulting in improved glucose uptake and insulin sensitivity. In neurodegenerative disease models, this compound has been shown to inhibit NF-κB activation and reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cancer cells, this compound has been found to induce DNA damage and activate the caspase cascade, leading to apoptosis. In diabetic models, this compound has been shown to increase insulin sensitivity and glucose uptake, as well as reduce oxidative stress and inflammation. In neurodegenerative disease models, this compound has been demonstrated to protect neurons from oxidative stress and inflammation, as well as improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is its broad spectrum of potential therapeutic applications, which makes it a promising candidate for drug development. Additionally, this compound is relatively easy to synthesize and has low toxicity, making it suitable for in vitro and in vivo experiments. However, one of the limitations of this compound is its poor aqueous solubility, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of specific molecular targets and signaling pathways involved in its therapeutic effects. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound, as well as its efficacy in clinical trials.
Synthesemethoden
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide can be synthesized through a simple reaction between 5-chloro-2-hydroxybenzaldehyde and 4-(2,4-dichlorophenoxy)butanohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been found to improve insulin sensitivity and glucose uptake in diabetic animal models. In neurodegenerative disease research, this compound has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O3/c18-12-3-5-15(23)11(8-12)10-21-22-17(24)2-1-7-25-16-6-4-13(19)9-14(16)20/h3-6,8-10,23H,1-2,7H2,(H,22,24)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULBZQCWYLAVRM-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-chlorophenyl)-N-{[1-(3-methylbenzyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6054871.png)

![1-(3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B6054879.png)
![4-{[(4-phenoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B6054884.png)
![N-(2-ethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6054887.png)
![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-isoxazolecarboxamide](/img/structure/B6054888.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B6054901.png)
![2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054904.png)
![4-[4-(4-bromophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B6054917.png)
![(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-piperidinyl)[4-(methylthio)phenyl]methanone](/img/structure/B6054920.png)


![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B6054959.png)

